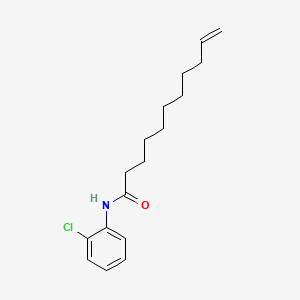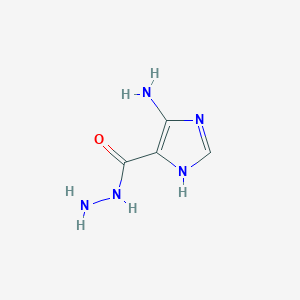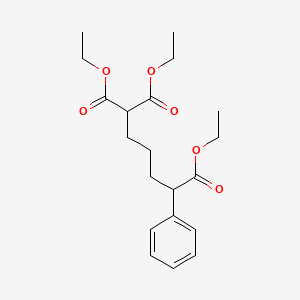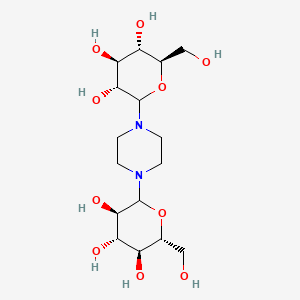
1,4-Di(D-glucosyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Di(D-glucosyl)piperazine: is a compound with the molecular formula C16H30N2O10 It consists of a piperazine ring substituted with two D-glucosyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Di(D-glucosyl)piperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions: 1,4-Di(D-glucosyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The glucosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosylated piperazine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学的研究の応用
Chemistry: 1,4-Di(D-glucosyl)piperazine is used as a building block in the synthesis of more complex molecules. Its glucosyl groups provide sites for further functionalization, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study carbohydrate-protein interactions. Its glucosyl groups mimic natural carbohydrates, allowing researchers to investigate binding affinities and specificities.
Medicine: Its piperazine core is a common motif in pharmaceuticals, and the glucosyl groups can enhance solubility and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and surfactants.
作用機序
The mechanism of action of 1,4-Di(D-glucosyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the glucosyl groups can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1,4-Di(D-glucopyranosyl)piperazine: Similar in structure but with different stereochemistry.
1,4-Di(D-galactosyl)piperazine: Contains galactosyl groups instead of glucosyl groups.
1,4-Di(D-mannosyl)piperazine: Contains mannosyl groups instead of glucosyl groups.
Uniqueness: 1,4-Di(D-glucosyl)piperazine is unique due to its specific glucosyl substitution pattern. This pattern influences its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
73771-25-2 |
|---|---|
分子式 |
C16H30N2O10 |
分子量 |
410.42 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperazin-1-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H30N2O10/c19-5-7-9(21)11(23)13(25)15(27-7)17-1-2-18(4-3-17)16-14(26)12(24)10(22)8(6-20)28-16/h7-16,19-26H,1-6H2/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16?/m1/s1 |
InChIキー |
AAHLQODCOIMLFS-CNMPHPJXSA-N |
異性体SMILES |
C1CN(CCN1C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1CN(CCN1C2C(C(C(C(O2)CO)O)O)O)C3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
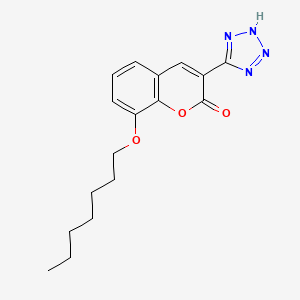
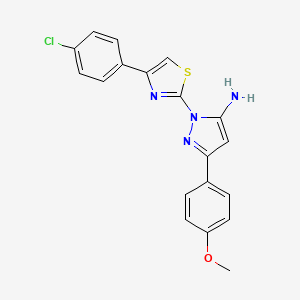
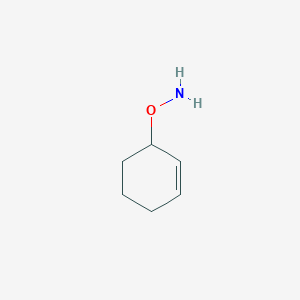
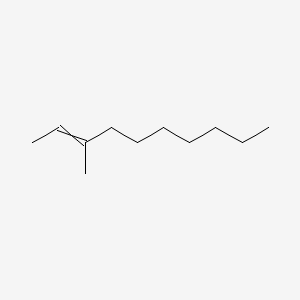
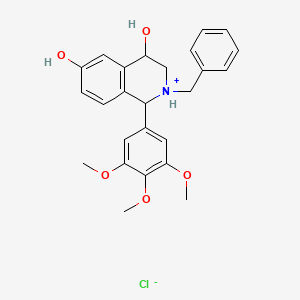
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
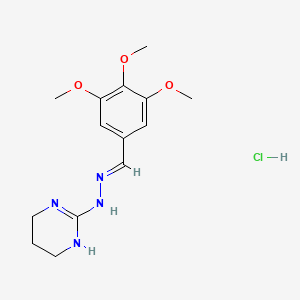
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
